AZ-628

Beschreibung

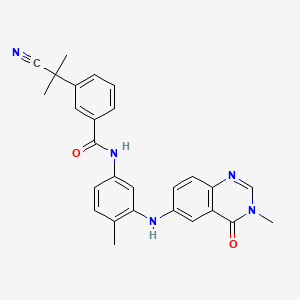

a multikinase inhibitor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236677 | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878739-06-1 | |

| Record name | AZ-628 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878739-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZ-628 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZ-628: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-628 is a potent, orally available, and ATP-competitive pan-Raf kinase inhibitor. It demonstrates significant activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. By targeting the core of the RAS-RAF-MEK-ERK signaling cascade, this compound elicits a range of anti-tumor activities, including the induction of cell cycle arrest and apoptosis, particularly in cancer cell lines harboring the B-RafV600E mutation.[1][2][3][4] This document provides an in-depth examination of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound functions as a potent inhibitor of Raf kinases, which are critical serine/threonine-specific protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. This compound persistently occupies the ATP-binding site of Raf kinases, preventing their activation and downstream signaling.[3]

Its primary targets are the three isoforms of the Raf kinase family:

-

c-Raf-1 (RAF1)

-

B-Raf

-

B-RafV600E mutant

Inhibition of these kinases by this compound prevents the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[5] The suppression of ERK phosphorylation is a key indicator of this compound activity.[1][6] This blockade of the MAPK cascade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[1][2][4]

Off-Target Kinase Inhibition

While highly selective for Raf kinases, this compound also demonstrates inhibitory activity against a panel of other tyrosine protein kinases.[2] These include:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

-

DDR2 (Discoidin Domain Receptor 2)

-

Lyn

-

Flt1 (Fms-related tyrosine kinase 1)

-

FMS (Macrophage colony-stimulating factor receptor)

The inhibition of VEGFR2 suggests that this compound may also possess anti-angiogenic properties.[1][3]

Paradoxical ERK Activation

A phenomenon known as "paradoxical activation" can occur with some RAF inhibitors, where the drug can paradoxically increase ERK signaling in cells with wild-type BRAF. Unlike the type I RAF inhibitor Dabrafenib, this compound, a type II inhibitor, does not induce paradoxical ERK activation.[7] In fact, at higher concentrations (e.g., 800 nM), it has been shown to inhibit ERK phosphorylation even in wild-type BRAF and CRAF co-expressing cells.[7] This characteristic makes this compound a valuable tool for studying RAF signaling and a potential therapeutic agent with a distinct profile from other inhibitors.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for its primary targets.

| Target Kinase | IC50 (nM) | Assay Type |

| c-Raf-1 | 29 | Cell-free assay |

| B-Raf (V600E) | 34 | Cell-free assay |

| B-Raf (wild-type) | 105 | Cell-free assay |

| A375 cells (p-ERK) | 15 | Function assay |

Data sourced from multiple studies.[1][2][3][4][5][6][8]

Cellular Effects and Therapeutic Potential

This compound demonstrates potent anti-tumor activity in preclinical models. In human colon and melanoma cell lines that harbor the activating B-RafV600E mutation, this compound has been shown to:

-

Inhibit cell growth: It suppresses both anchorage-dependent and -independent growth.[1][3][4]

-

Induce cell cycle arrest: It halts the progression of the cell cycle.[1][3][4]

-

Promote apoptosis: It triggers programmed cell death.[1][2][3][4]

Furthermore, this compound has shown efficacy in cells expressing K-RAS mutations, expanding its potential therapeutic applications.[5][9]

Mechanisms of Acquired Resistance

A significant challenge in targeted cancer therapy is the development of acquired resistance. Studies have shown that prolonged exposure to this compound can lead to resistance. One of the primary mechanisms identified is the elevation of CRAF expression .[1][3] This increased CRAF level leads to sustained activation of the downstream ERK1/2 pathway, rendering the cells less sensitive to the inhibitory effects of this compound.[1][3] this compound-resistant clones can be approximately 100-fold more resistant to the drug than the parental cell lines.[1]

Experimental Protocols

Cell Viability / Growth Inhibition Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., M14 melanoma)

-

Complete growth medium (e.g., DMEM with 5% FBS)

-

This compound stock solution (dissolved in DMSO)

-

12- or 24-well tissue culture plates

-

4% formaldehyde in PBS

-

Phosphate-Buffered Saline (PBS)

-

Syto60 fluorescent nucleic acid stain (1:5000 solution)

-

Odyssey Infrared Imager or similar fluorescence plate reader

Procedure:

-

Cell Seeding: Seed approximately 0.5-2.5 × 10⁵ cells per well in 12- or 24-well plates in a medium supplemented with 5% FBS.[1]

-

Incubation: Incubate the plates overnight to allow for cell attachment.[1]

-

Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Maintenance: Replace the medium and drug every 2 days until the untreated control wells reach confluence.[1]

-

Fixation: Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[1]

-

Washing: Wash the cells twice with PBS.[1]

-

Staining: Stain the cells with a 1:5000 solution of Syto60 fluorescent nucleic acid stain.[1]

-

Quantification: Measure the fluorescent signal intensity at 700 nm using an Odyssey Infrared Imager.[1]

-

Analysis: Perform each experiment in quadruplicate. The results should represent the average of the four values compared to the untreated wells.[1]

Western Blot Analysis for ERK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation levels of key proteins like MEK and ERK.

Materials:

-

Cancer cell line of interest (e.g., A375)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 75 minutes for A375 cells).[1]

-

Cell Lysis: Lyse the cells on ice using a cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and the inhibitory action of this compound on Raf kinases.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability after treatment with this compound.

Mechanism of Acquired Resistance

Caption: Proposed mechanism of acquired resistance to this compound via CRAF elevation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | pan-RAF inhibitor | Probechem Biochemicals [probechem.com]

- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xcessbio.com [xcessbio.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pan-Raf Inhibitor AZ-628

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-628 is a potent, ATP-competitive pan-Raf inhibitor that has demonstrated significant preclinical activity in various cancer models. By targeting multiple isoforms of the Raf kinase family, including A-Raf, B-Raf, and c-Raf, this compound effectively inhibits the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cellular proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the MAPK pathway.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is one of the most frequently dysregulated pathways in human cancers, with mutations in RAS and RAF genes being common oncogenic drivers.[1] The RAF kinase family, consisting of A-Raf, B-Raf, and c-Raf, represents a key node in this cascade. While inhibitors targeting the frequently mutated B-RafV600E have shown clinical success, the development of resistance, often mediated by other Raf isoforms, highlights the need for pan-Raf inhibitors. This compound is an investigational pan-Raf inhibitor with activity against both wild-type and mutant forms of B-Raf, as well as c-Raf.[2][3] This document details the preclinical profile of this compound, providing a technical foundation for its further investigation.

Mechanism of Action

This compound is a Type II Raf inhibitor that stabilizes the DFG-out (inactive) conformation of the kinase domain.[4][5] This mechanism allows it to bind to and inhibit both monomeric and dimeric forms of Raf kinases.[4] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and activation of MEK1/2, the downstream targets of Raf, thereby leading to the suppression of ERK1/2 phosphorylation and the inhibition of the entire MAPK signaling cascade.[3][6]

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound. Upon activation by upstream signals (e.g., growth factors), RAS-GTP recruits and activates RAF kinases at the cell membrane. Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, leading to cellular proliferation, survival, and differentiation. This compound acts as a pan-Raf inhibitor, blocking this cascade at the level of RAF.

MAPK/ERK signaling pathway and the inhibitory action of this compound.

Interaction with RAF Dimers and Paradoxical Activation

A key aspect of Raf inhibitor pharmacology is their effect on Raf dimerization. Type I inhibitors can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by promoting the formation of Raf dimers in which one protomer is inhibited while the other is activated. As a Type II inhibitor, this compound also induces dimerization of RAF proteins. However, it is capable of inhibiting both protomers of the dimer, which mitigates paradoxical activation compared to some Type I inhibitors.[2][4] Studies have shown that this compound does not induce paradoxical ERK activation in CRAF-overexpressing cells to the same extent as some other inhibitors.[2] This is attributed to its higher cellular affinity for the catalytically active CRAF within the RAF heterodimer complex.[6]

The diagram below illustrates the proposed mechanism of this compound's interaction with RAF dimers.

This compound interaction with RAF dimers.

Preclinical Data

In Vitro Kinase and Cell Line Activity

This compound demonstrates potent inhibitory activity against key Raf isoforms in cell-free assays. It also exhibits anti-proliferative effects in various cancer cell lines, particularly those harboring B-Raf or RAS mutations.

| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Kinase Activity | |||

| c-Raf-1 | Cell-free | 0.029 | [2][3] |

| B-Raf (V600E) | Cell-free | 0.034 | [2][3] |

| B-Raf (wild-type) | Cell-free | 0.105 | [2][3] |

| Cell Line Activity | |||

| LB2518-MEL (Melanoma) | Cell Proliferation | 0.0134 | [7] |

| SH-4 (Melanoma) | Cell Proliferation | 0.0182 | [7] |

| SIG-M5 (AML) | Cell Proliferation | 0.0193 | [7] |

| HT-144 (Melanoma) | Cell Proliferation | 0.0214 | [7] |

| OCI-AML2 (AML) | Cell Proliferation | 0.0259 | [7] |

| HepG2 (HCC) | Cell Proliferation | ~10-20 | [8] |

| SNU449 (HCC) | Cell Proliferation | ~10-20 | [8] |

In addition to its primary targets, this compound has been shown to inhibit other tyrosine kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[2][3]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models. In a hepatocellular carcinoma (HCC) model, this compound administered in combination with donafenib resulted in significant tumor growth inhibition.[8][9]

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCC Xenograft | This compound + Donafenib | 28 days | Significant reduction in tumor volume and weight (P < 0.0001) | [8][9] |

Note: Specific TGI percentages and detailed pharmacokinetic data for this compound in vivo are not consistently reported in the public domain. The provided data is based on available information.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified Raf kinase.

Workflow:

Workflow for an in vitro kinase assay.

Materials:

-

Recombinant active Raf kinase (e.g., B-RafV600E)

-

Kinase-inactive MEK1 (substrate)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody for ELISA)

-

96-well plates

Procedure:

-

Add kinase, substrate, and this compound (or DMSO vehicle control) to the wells of a 96-well plate.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow:

Workflow for an MTT cell proliferation assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (serially diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of MAPK Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

Workflow:

Workflow for Western blot analysis.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Workflow:

Workflow for an in vivo xenograft study.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose in water)

-

Dosing equipment (e.g., oral gavage needles)

-

Calipers

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the appropriate vehicle.

-

Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound is a potent pan-Raf inhibitor with a well-defined mechanism of action on the MAPK signaling pathway. Its ability to inhibit multiple Raf isoforms and its distinct interaction with Raf dimers make it a valuable tool for cancer research and a potential therapeutic candidate. The preclinical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the utility of this compound in targeting RAF-driven cancers. Further investigation into its in vivo pharmacokinetics and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug: AZ628 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AZ-628: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Pan-Raf Inhibitor Targeting BRAFV600E

AZ-628 is a potent, ATP-competitive pan-Raf inhibitor that has demonstrated significant activity against BRAFV600E-mutant cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

Core Concepts and Mechanism of Action

This compound is a quinazolinone derivative that functions as a pan-Raf inhibitor, targeting multiple kinases in the RAF family, including BRAF, BRAFV600E, and c-Raf-1.[1][2] Its primary mechanism of action involves the inhibition of the constitutively active BRAFV600E mutant protein, a key driver in a significant subset of melanomas and other cancers.[3] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream targets MEK1/2, thereby inhibiting the activation of the MAPK/ERK signaling pathway.[2][4] This blockade of aberrant signaling leads to cell cycle arrest, induction of apoptosis, and suppression of both anchorage-dependent and -independent growth in BRAFV600E-harboring cell lines.[1][3]

Beyond its effects on the MAPK pathway, this compound has been shown to inhibit other tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[1][2]

A key characteristic of some RAF inhibitors is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells. This occurs when the inhibitor promotes the dimerization and activation of wild-type RAF isoforms.[5][6] While some studies suggest this compound can induce RAF dimerization, it appears to do so to a lesser extent than some other RAF inhibitors and does not consistently lead to paradoxical ERK activation.[7]

Mechanisms of acquired resistance to this compound have been investigated, with a primary mechanism being the elevated expression of CRAF.[3][8][9] This increase in CRAF levels can bypass the inhibition of BRAF and sustain downstream ERK signaling.[3] Another identified mechanism of resistance involves the loss of the tumor suppressor neurofibromin 1 (NF1), which leads to increased RAS activity and sustained MAPK pathway activation.[10][11][12][13]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| c-Raf-1 (cell-free) | 29 | In vitro kinase assay. | [1][2] |

| BRAFV600E (cell-free) | 34 | Inhibition of human recombinant N-terminus His-tagged BRAF V600E mutant expressed in Sf9 cells coexpressing CDC37 using biotinylated MEK as substrate. Measured after 1 hr in the presence of 10 µM ATP. | [1] |

| BRAF (cell-free) | 105 | In vitro kinase assay. | [1][2] |

| BRAFV600E (cell-free) | 270 | Inhibition of human recombinant N-terminus His-tagged BRAF V600E mutant expressed in Sf9 cells coexpressing CDC37 using biotinylated MEK as substrate. Measured after 1 hr in the presence of 5 mM ATP. | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | Assay Type | Endpoint | IC50 (µM) | Reference |

| A375 | BRAFV600E | Functional Assay | Inhibition of ERK phosphorylation | 0.015 | [1] |

| M14 | BRAFV600E | High-throughput cell growth/viability | Cell Viability | ~0.1 | [1] |

| M14-AR | BRAFV600E (AZ628-resistant) | High-throughput cell growth/viability | Cell Viability | ~10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro RAF Kinase Assay

This protocol is adapted from methodologies used to determine the direct inhibitory effect of this compound on RAF kinase activity.

Materials:

-

Recombinant active BRAFV600E or other RAF kinase

-

Kinase-inactive MEK1 (substrate)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)

-

ATP

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the diluted this compound and the recombinant RAF kinase in kinase assay buffer.

-

Incubate at room temperature for a defined period (e.g., 20-60 minutes) to allow for inhibitor binding.

-

Add kinase-inactive MEK1 substrate to the wells.

-

Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM or a concentration close to the Km for ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection method and a plate reader.

-

Calculate the percentage of kinase inhibition relative to a DMSO vehicle control and determine the IC50 value.

Cell Viability Assay (Syto60 Staining)

This protocol, based on the methods described by Montagut et al. (2008), assesses the effect of this compound on cell proliferation and viability.[3]

Materials:

-

BRAFV600E mutant cell lines (e.g., M14)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

4% formaldehyde in PBS

-

PBS

-

Syto60 fluorescent nucleic acid stain (1:5000 solution)

-

12- or 24-well plates

-

Odyssey Infrared Imager or similar fluorescence plate reader

Procedure:

-

Seed approximately 0.5-2.5 × 105 cells per well in 12- or 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle-only (DMSO) control.

-

Replace the medium and drug every 2 days.

-

Incubate until the untreated control wells reach confluence.

-

Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with a 1:5000 solution of Syto60 for a suitable time.

-

Wash the cells twice with PBS.

-

Quantify the fluorescent signal intensity at 700 nm using an Odyssey Infrared Imager.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is a general procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-MEK, anti-total MEK, anti-BRAF, anti-CRAF, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This is a general protocol for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells (including both adherent and floating cells) after this compound treatment.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details a common method to quantify apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest cells (including both adherent and floating cells) after this compound treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 106 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of this compound in a tumor xenograft model. Specific details may vary based on the cell line and animal model used.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

BRAFV600E mutant cancer cells (e.g., A375, M14)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth (2010) | Georgia Hatzivassiliou | 1624 Citations [scispace.com]

- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ-628 MAPK Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-628 is a potent and selective, ATP-competitive pan-Raf inhibitor that has been instrumental in the study of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3][4] this compound targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key upstream regulators of the MAPK cascade.[5] Of particular interest is its activity against the oncogenic B-RAFV600E mutation, which is prevalent in melanoma and other malignancies.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of resistance mechanisms.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against key RAF kinases are summarized below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| B-RAF | 105 | Cell-free assay | [2][8] |

| B-RAFV600E | 34 | Cell-free assay | [2][8] |

| c-RAF-1 (CRAF) | 29 | Cell-free assay | [2][8] |

This compound also demonstrates inhibitory activity against other kinases, suggesting a broader target profile that may contribute to its overall cellular effects.[2][8]

| Off-Target Kinases | Effect | Reference |

| VEGFR2 | Inhibition | [2][8] |

| DDR2 | Inhibition | [8] |

| Lyn | Inhibition | [2][8] |

| Flt1 | Inhibition | [2][8] |

| FMS | Inhibition | [8] |

Cellular Activity of this compound

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, particularly those harboring the B-RAFV600E mutation.

| Cell Line | Mutation Status | IC50 (µM) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | A375 (Melanoma) | B-RAFV600E | 0.015 | ERK phosphorylation |[8] | | M14 (Melanoma) | B-RAFV600E | ~0.1 | Cell viability |[6] | | M14 (AZ628-Resistant) | B-RAFV600E | ~10 | Cell viability |[6] | | MCF7 (Breast Cancer) | Wild-type B-RAF | Not specified | Cell proliferation |[9] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of RAF proteins. This prevents the phosphorylation and activation of the downstream kinases MEK1 and MEK2, which in turn blocks the phosphorylation and activation of ERK1 and ERK2. The inhibition of this cascade leads to the modulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in sensitive cancer cells.[3][4][8]

Figure 1: Simplified MAPK signaling pathway illustrating the inhibitory action of this compound on RAF kinases.

A key mechanism of acquired resistance to this compound is the upregulation of C-RAF (CRAF) protein levels.[6][10] In B-RAFV600E mutant cells, initial sensitivity to this compound is driven by the inhibition of the oncogenic B-RAF. However, upon prolonged exposure, some cells adapt by increasing the expression of C-RAF. This elevated C-RAF can then take over the signaling to MEK, bypassing the inhibited B-RAF and reactivating the downstream pathway, leading to sustained cell proliferation and survival.[6]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against RAF kinases in a cell-free system. Specific conditions may need to be optimized for the particular kinase and detection method used.

Materials:

-

Recombinant human B-RAF, B-RAFV600E, or C-RAF-1 enzyme

-

MEK1 (inactive) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or [γ-³²P]ATP for radiometric assay)

-

Plate reader (luminescence or scintillation counter)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate (MEK1), and diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for the specific RAF isoform.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Add the detection reagent and incubate as required.

-

Measure the signal (luminescence or radioactivity) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

A375 or M14 melanoma cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

M14 melanoma cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed M14 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Melanoma cell lines (e.g., A375, M14)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.

-

Harvest the cells, wash with PBS, and resuspend the cell pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p-ERK

This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the MAPK pathway, following this compound treatment.

Materials:

-

A375 or M14 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 1-2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like this compound.

Figure 2: A logical workflow for the preclinical evaluation of a kinase inhibitor such as this compound.

Conclusion

This compound is a valuable research tool for dissecting the MAPK signaling pathway and for studying the effects of RAF inhibition in cancer. Its well-characterized inhibitory profile and the availability of established experimental protocols make it a cornerstone compound for both basic and translational research in this field. Understanding its mechanism of action, cellular effects, and the mechanisms of resistance is crucial for the development of more effective targeted therapies for cancers driven by aberrant RAF signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]

- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. stemcell.com [stemcell.com]

- 6. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.univr.it [iris.univr.it]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

AZ-628: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AZ-628, a potent pan-Raf kinase inhibitor. The information is curated for researchers and professionals in the field of drug development and oncology.

Chemical Structure and Physicochemical Properties

This compound is a benzamide derivative with the systematic IUPAC name 3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide[1]. Its chemical structure is characterized by a quinazoline core linked to a substituted phenyl ring and a benzamide moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | [1] |

| Chemical Formula | C27H25N5O2 | [1] |

| Molecular Weight | 451.52 g/mol | [1][2] |

| CAS Number | 878739-06-1 | [1][2] |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | [3] |

| Appearance | Solid powder | [2] |

| Purity | >99% by HPLC | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Room temperature for months, or -20°C for 3 years | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective, orally available inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention.

Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against multiple Raf kinase isoforms, including wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. It also shows activity against other tyrosine kinases, suggesting a broader spectrum of action.

Table 2: In Vitro Kinase Inhibitory Activity of this compound (IC50 values)

| Target Kinase | IC50 (nM) | Reference |

| c-Raf-1 | 29 | [2][3][4] |

| B-RafV600E | 34 | [2][3][4] |

| B-Raf (wild-type) | 105 | [2][3][4] |

| VEGFR2 | Inhibits | [4] |

| DDR2 | Inhibits | [4] |

| Lyn | Inhibits | [4] |

| Flt1 | Inhibits | [4] |

| FMS | Inhibits | [4] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Raf kinases and preventing their activation. This leads to the downstream inhibition of MEK and ERK phosphorylation, thereby blocking the signal transduction cascade that promotes cell proliferation and survival. In cancer cells harboring the B-RafV600E mutation, this compound effectively suppresses the constitutively active MAPK pathway, leading to cell cycle arrest and apoptosis[4][5].

Cellular Effects

This compound has been shown to exert potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with B-Raf or KRAS mutations.

Cell Cycle Arrest and Apoptosis

By inhibiting the MAPK pathway, this compound induces cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Furthermore, the sustained inhibition of survival signals triggers programmed cell death, or apoptosis, in susceptible cancer cells[4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

Materials:

-

Recombinant kinase (e.g., B-Raf, c-Raf)

-

Kinase substrate (e.g., MEK1)

-

ATP (radiolabeled or non-radiolabeled)

-

This compound (serially diluted)

-

Kinase reaction buffer

-

Detection reagent (e.g., for luminescence or radioactivity)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence, radioactivity) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells with B-RafV600E mutation)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., MEK, ERK).

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a well-characterized pan-Raf inhibitor with significant potential for cancer therapy, particularly in tumors driven by mutations in the MAPK pathway. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and development. The provided diagrams and tables offer a clear and concise summary of the key information for easy reference.

References

AZ-628: A Technical Guide to a Pan-Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-628 is a potent, orally available, ATP-competitive pan-Raf kinase inhibitor. It has demonstrated significant activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf.[1][2][3] This inhibitor has been a valuable research tool for elucidating the role of the Raf signaling pathway in cancer and for investigating mechanisms of resistance to targeted therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Synthesis

The chemical synthesis of this compound is described in patent literature covering quinazolinone derivatives as B-Raf inhibitors. The core structure is a quinazolinone moiety, which serves as a scaffold for targeting the ATP-binding pocket of Raf kinases. While the full, detailed synthesis protocol from the primary discovery publication is not publicly available, the general scheme can be inferred from patent US20090118261A1. The synthesis involves the construction of the quinazolinone core followed by the addition of side chains that contribute to the compound's potency and selectivity.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of the Raf proteins, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, often through mutations in the BRAF or RAS genes. By blocking Raf, this compound prevents the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating B-Raf mutations.[4]

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| c-Raf-1 | 29 | Cell-free | [1][4] |

| B-RafV600E | 34 | Cell-free | [1][4] |

| B-Raf (wild-type) | 105 | Cell-free | [1][4] |

| VEGFR2 | Inhibits | Cell-free | [4] |

| DDR2 | Inhibits | Cell-free | [4] |

| Lyn | Inhibits | Cell-free | [4] |

| Flt1 | Inhibits | Cell-free | [4] |

| FMS | Inhibits | Cell-free | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | IC50 (µM) | Assay Type | Reference(s) |

| M14 (parental) | B-RafV600E | ~0.1 | Cell Viability | [4] |

| M14 (AZ628-resistant) | B-RafV600E, elevated c-Raf | ~10 | Cell Viability | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the complete, verbatim protocols from the original discovery publications are not publicly accessible, this section outlines the general methodologies based on available information and standard laboratory practices.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Raf kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human Raf kinases (c-Raf, B-Raf, B-RafV600E) and a suitable substrate (e.g., inactive MEK1) are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of this compound in a microplate. The reaction is typically initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP), ELISA with a phospho-specific antibody, or using coupled-enzyme systems that measure ADP production as a luminescent or fluorescent signal.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., melanoma cell lines with B-RafV600E mutation) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence signal is read using a plate reader. The percentage of viable cells is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation of downstream targets in the MAPK pathway.

General Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, MEK, and other proteins of interest.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in animal models.

General Protocol:

-

Cell Implantation: Human cancer cells (e.g., melanoma or hepatocellular carcinoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated group to the control group.

Preclinical Efficacy

This compound has demonstrated anti-tumor activity in various preclinical models. In a study on hepatocellular carcinoma (HCC), this compound was shown to synergize with the multi-kinase inhibitor donafenib to inhibit tumor growth in a xenograft model using SNU449 cells.[5] Another study showed that this compound effectively suppressed the growth of meningioma in both organoid and in vivo xenograft models.[6]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Resistance Mechanisms

A significant area of research involving this compound has been the investigation of acquired resistance mechanisms. Studies have shown that prolonged exposure of B-RafV600E mutant melanoma cells to this compound can lead to the development of resistance. One of the key mechanisms identified is the upregulation of c-Raf, which allows the cancer cells to bypass the inhibition of B-Raf and maintain signaling through the MAPK pathway. This finding has important implications for the development of next-generation Raf inhibitors and combination therapies.

Conclusion

This compound is a well-characterized pan-Raf inhibitor that has been instrumental in advancing our understanding of the MAPK signaling pathway in cancer. Its potent and selective activity against Raf kinases has made it a valuable tool for preclinical research. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into the in vivo pharmacokinetics and exploration of combination strategies will continue to define the therapeutic potential of targeting the Raf signaling axis.

References

- 1. Selective Raf inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Off-Target Landscape of AZ-628: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-628 is a potent, ATP-competitive inhibitor of the RAF kinase family, with significant activity against BRAF, BRAFV600E, and c-RAF. While its on-target effects on the MAPK pathway are well-documented, a thorough understanding of its off-target activities is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative data from kinase profiling, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in RAF inhibitors.

Introduction

This compound is a small molecule inhibitor targeting the RAF family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making RAF kinases attractive therapeutic targets. This compound has demonstrated potent inhibition of wild-type B-RAF, the oncogenic BRAFV600E mutant, and c-RAF (RAF1).[2][3] However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, interacting with unintended protein kinases. These off-target effects can lead to unforeseen biological consequences, including toxicity and paradoxical pathway activation. A comprehensive characterization of these off-target interactions is therefore essential for rational drug design and clinical development.

Quantitative Off-Target Profile of this compound

The selectivity of this compound has been assessed against a broad panel of kinases. The following tables summarize the available quantitative data on its on-target and off-target activities.

Table 1: On-Target Activity of this compound against RAF Kinases

| Target | IC50 (nM) | Assay Type | Reference(s) |

| c-RAF (RAF1) | 29 | Cell-free | [2][3] |

| B-RAFV600E | 34 | Cell-free | [2][3] |

| B-RAF (wild-type) | 105 | Cell-free | [2][3] |

Table 2: Off-Target Kinase Activity of this compound

| Off-Target Kinase | Percent of Control (%) @ 10 µM | Assay Type | Reference(s) |

| VEGFR2 | Mentioned as inhibited, specific % not available | Biochemical | [3] |

| DDR2 | Mentioned as inhibited, specific % not available | Biochemical | [3] |

| Lyn | Mentioned as inhibited, specific % not available | Biochemical | [3] |

| Flt1 | Mentioned as inhibited, specific % not available | Biochemical | [3] |

| Fms | Mentioned as inhibited, specific % not available | Biochemical | [3] |

Further analysis of the complete KINOMEscan dataset is recommended for a comprehensive understanding of the off-target profile.

Key Off-Target Effect: Paradoxical MAPK Pathway Activation

A significant off-target effect of many RAF inhibitors, including this compound, is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active upstream signaling (e.g., RAS mutations). This phenomenon is driven by the inhibitor-mediated transactivation of RAF dimers.

Mechanism of Paradoxical Activation

In cells with wild-type BRAF, RAF kinases can form homodimers (e.g., c-RAF/c-RAF) and heterodimers (e.g., BRAF/c-RAF). When a RAF inhibitor like this compound binds to one protomer in the dimer, it inhibits its catalytic activity. However, this binding can induce a conformational change in the unbound protomer, leading to its transactivation.[4] This results in an overall increase in MEK and ERK phosphorylation, paradoxically activating the pathway that the inhibitor is designed to block. This effect is dependent on the presence of active RAS, which promotes RAF dimerization.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer.

Protocol:

-

Reagent Preparation:

-

Prepare a 3X stock solution of this compound in the appropriate assay buffer.

-

Prepare a 3X mixture of the target kinase and a europium-labeled anti-tag antibody in assay buffer.

-

Prepare a 3X stock solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the 3X this compound solution to each well.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

Cellular ERK Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated ERK (p-ERK) in cells treated with this compound to assess its impact on the MAPK pathway.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cell line with wild-type BRAF and a RAS mutation) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response range of this compound for a specified time (e.g., 2 hours).

-

-